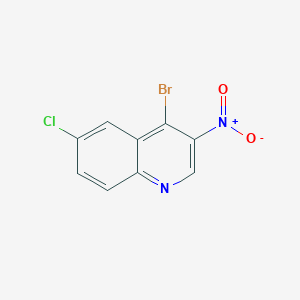
4-Bromo-6-chloro-3-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-chloro-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClN2O2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-3-nitroquinoline typically involves multi-step procedures. One common method includes the bromination and chlorination of 3-nitroquinoline. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the quinoline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions, making the process more cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-Bromo-6-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Reduction: Formation of 4-amino-6-chloro-3-nitroquinoline.
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
科学研究应用
4-Bromo-6-chloro-3-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its biological activity and potential as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of 4-Bromo-6-chloro-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also contribute to the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
相似化合物的比较
Similar Compounds
6-Bromo-4-chloroquinoline: Lacks the nitro group, which may result in different reactivity and biological activity.
4-Chloro-6-nitroquinoline: Lacks the bromine atom, affecting its chemical properties and applications.
3-Nitroquinoline: Lacks both bromine and chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
4-Bromo-6-chloro-3-nitroquinoline is unique due to the presence of both bromine and chlorine atoms along with the nitro group. This combination of substituents provides a distinct reactivity profile and potential for diverse applications in various fields of research.
生物活性
4-Bromo-6-chloro-3-nitroquinoline is a heterocyclic compound belonging to the quinoline family, notable for its unique combination of halogen and nitro substituents. These structural features contribute to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₄BrClN₂O₂
- Molecular Weight : 287.50 g/mol
- Structure : The compound features a bicyclic structure with a benzene ring fused to a pyridine ring, enhanced by the presence of bromine, chlorine, and nitro groups.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are critical in drug metabolism. This inhibition can lead to altered pharmacokinetics and potential drug-drug interactions.
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing various biological effects.
- Binding Affinity : The bromine and chlorine atoms may enhance the compound's binding affinity to specific receptors or enzymes, thereby modulating their activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro studies on the anticancer effects demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 20 |
属性
分子式 |
C9H4BrClN2O2 |
|---|---|
分子量 |
287.50 g/mol |
IUPAC 名称 |
4-bromo-6-chloro-3-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H |
InChI 键 |
XBFLEQPTTDNRKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















